molecular formula C20H25N3O B087570 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- CAS No. 13961-22-3

11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)-

Cat. No. B087570
CAS RN: 13961-22-3
M. Wt: 323.4 g/mol
InChI Key: IVFHUYCFFOSCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is a chemical compound that belongs to the class of benzodiazepines. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism Of Action

The mechanism of action of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is similar to other benzodiazepines. This compound acts on the gamma-aminobutyric acid (GABA) receptor, which is the major inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to its receptor, thereby increasing the inhibitory effect of GABA on the neuronal activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- are mainly related to its pharmacological activities. This compound has been shown to produce anxiolytic, sedative, and hypnotic effects in animal models. It has also been found to possess anticonvulsant and muscle relaxant properties. In addition, this compound has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages And Limitations For Lab Experiments

The advantages of using 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- in lab experiments are mainly related to its pharmacological activities. This compound has been extensively studied in animal models and has been found to exhibit a wide range of pharmacological activities. It is also relatively easy to synthesize, which makes it a readily available compound for research purposes.
The limitations of using 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- in lab experiments are mainly related to its potential side effects. This compound has been shown to produce sedative and hypnotic effects, which may affect the behavior of animals used in experiments. In addition, the long-term effects of this compound on the central nervous system are not well understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the research on 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)-. One potential direction is the development of new drugs based on this compound. This could involve the modification of the chemical structure to improve its pharmacological properties or the development of new formulations to improve its bioavailability.
Another potential direction is the further investigation of the mechanism of action of this compound. This could involve the use of advanced imaging techniques to visualize the interaction of this compound with the GABA receptor or the investigation of the downstream effects of its activation.
Finally, the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders should be explored. This could involve the use of animal models to investigate the efficacy of this compound in the treatment of conditions such as anxiety, depression, and epilepsy.
Conclusion
In conclusion, 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reduction of the corresponding nitro compound. The reduction is usually carried out using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

The scientific research application of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is mainly focused on its potential as a drug candidate. This compound has been found to exhibit a wide range of pharmacological activities, including anxiolytic, sedative, and hypnotic effects. It has also been shown to possess anticonvulsant and muscle relaxant properties.

properties

CAS RN

13961-22-3

Product Name

11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)-

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

11-[3-(diethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C20H25N3O/c1-3-22(4-2)14-9-15-23-18-12-7-5-10-16(18)20(24)21-17-11-6-8-13-19(17)23/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,21,24)

InChI Key

IVFHUYCFFOSCLM-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31

Canonical SMILES

CCN(CC)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31

Other CAS RN

13961-22-3

synonyms

5-[3-(Diethylamino)propyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one

Origin of Product

United States

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